molecular formula C9H9ClO3 B13352846 (R)-2-(3-Chlorophenyl)-2-methoxyacetic acid

(R)-2-(3-Chlorophenyl)-2-methoxyacetic acid

Cat. No.: B13352846
M. Wt: 200.62 g/mol
InChI Key: MBAJSMKLHBYGHS-MRVPVSSYSA-N
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Description

®-2-(3-Chlorophenyl)-2-methoxyacetic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chlorophenyl)-2-methoxyacetic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the enantiomeric purity of the final product. One common method involves the alkylation of a chiral auxiliary with 3-chlorophenylacetic acid, followed by methoxylation under controlled conditions to introduce the methoxy group.

Industrial Production Methods

Industrial production of ®-2-(3-Chlorophenyl)-2-methoxyacetic acid may involve large-scale chiral resolution techniques or asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Chlorophenyl)-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-(3-Chlorophenyl)-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(3-Chlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Chlorophenyl)-2-methoxyacetic acid: The enantiomer of the compound, which may have different biological activities and properties.

    2-(3-Chlorophenyl)acetic acid: Lacks the methoxy group, leading to different chemical and biological properties.

    2-(3-Chlorophenyl)-2-hydroxyacetic acid: Contains a hydroxyl group instead of a methoxy group, resulting in different reactivity and applications.

Uniqueness

®-2-(3-Chlorophenyl)-2-methoxyacetic acid is unique due to its specific chiral configuration and the presence of both a methoxy group and a chlorophenyl group

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(2R)-2-(3-chlorophenyl)-2-methoxyacetic acid

InChI

InChI=1S/C9H9ClO3/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12)/t8-/m1/s1

InChI Key

MBAJSMKLHBYGHS-MRVPVSSYSA-N

Isomeric SMILES

CO[C@H](C1=CC(=CC=C1)Cl)C(=O)O

Canonical SMILES

COC(C1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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